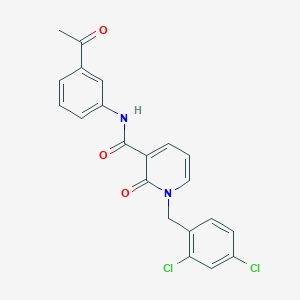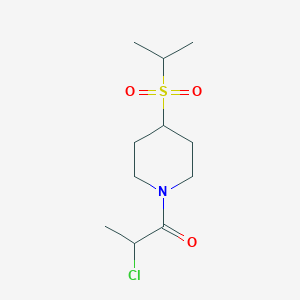
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one, also known as CPP or 4'-Chloro-2',6'-dimethylphenyl-2-piperidinylacetyl chloride, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain.
作用機序
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the receptor. This results in a decrease in the influx of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Research has shown that 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can have a variety of biochemical and physiological effects in the brain. It has been shown to enhance long-term potentiation, which is a key process in synaptic plasticity and memory formation. Additionally, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of synaptic plasticity and cognitive function. However, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one's potency as an NMDA receptor antagonist can also lead to potential side effects such as seizures and neurotoxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one and its applications in the field of neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Additionally, research is needed to further explore the potential therapeutic applications of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the development of new techniques for the delivery of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one to the brain could lead to more effective treatments with fewer side effects.
合成法
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with piperidine, followed by the addition of propanoyl chloride and subsequent reaction with 2-propanesulfonyl chloride. The final product is obtained through purification via column chromatography.
科学的研究の応用
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been extensively studied in the field of neuroscience for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to inhibit the NMDA receptor has been shown to enhance synaptic plasticity and improve cognitive function.
特性
IUPAC Name |
2-chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-8(2)17(15,16)10-4-6-13(7-5-10)11(14)9(3)12/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWMRAVVLDQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B2593337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/no-structure.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
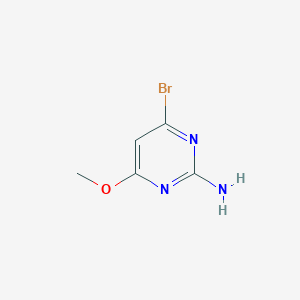
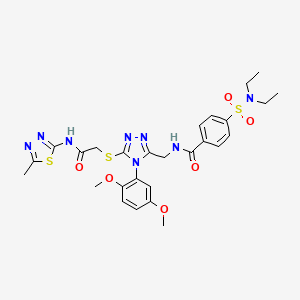
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
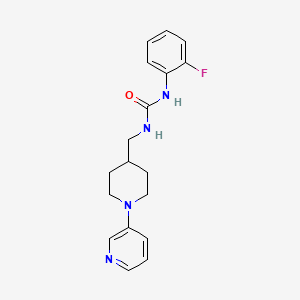
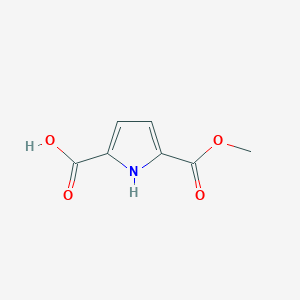
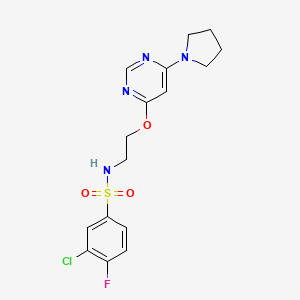
![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)
